molecular formula C10H9BrO2 B1267349 4-Bromo-7-methoxy-2,3-dihydro-1h-inden-1-one CAS No. 5411-61-0

4-Bromo-7-methoxy-2,3-dihydro-1h-inden-1-one

Cat. No.: B1267349
CAS No.: 5411-61-0
M. Wt: 241.08 g/mol
InChI Key: OJDMKCLDADYDRL-UHFFFAOYSA-N
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Description

4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C10H9BrO2 It is a derivative of indanone, featuring a bromine atom at the 4-position and a methoxy group at the 7-position

Mechanism of Action

Target of Action

The primary targets of 4-Bromo-7-methoxy-2,3-dihydro-1h-inden-1-one are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include pH, temperature, and the presence of other molecules in the environment.

Biochemical Analysis

Biochemical Properties

4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to form hydrogen bonds with kinase enzymes, which are crucial for phosphorylation processes . These interactions can influence the activity of the enzymes, potentially leading to inhibition or activation depending on the context of the reaction.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling pathways by interacting with specific proteins involved in these pathways . This modulation can lead to changes in gene expression, affecting various cellular functions such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, leading to inhibition or activation of enzymatic activity . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, although the exact nature of these effects can vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular functions, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity. Understanding these dosage effects is crucial for determining the safe and effective use of the compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within the cell . These interactions can affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism. The compound’s metabolism can also lead to the formation of active or inactive metabolites, which can further modulate its biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and its potential effects on various tissues.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with other biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one typically involves the bromination of 7-methoxy-2,3-dihydro-1H-inden-1-one. The reaction is carried out using bromine in an appropriate solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the 4-position.

    Starting Material: 7-Methoxy-2,3-dihydro-1H-inden-1-one

    Reagent: Bromine (Br2)

    Solvent: Acetic acid

    Temperature: Room temperature to slightly elevated temperatures

The reaction proceeds with the formation of the desired product, which can be isolated and purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, including the concentration of reagents, reaction time, and temperature. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The carbonyl group in the indanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon)

    Oxidation: Potassium permanganate, chromium trioxide, solvents (e.g., acetone, dichloromethane)

    Reduction: Sodium borohydride, lithium aluminum hydride, solvents (e.g., ethanol, tetrahydrofuran)

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used

    Oxidation: this compound derivatives with carbonyl groups

    Reduction: 4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-ol

Scientific Research Applications

4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules with potential therapeutic properties.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It is utilized as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound’s derivatives are studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2,3-dihydro-1H-inden-1-one: Lacks the methoxy group at the 7-position.

    7-Methoxy-2,3-dihydro-1H-inden-1-one: Lacks the bromine atom at the 4-position.

    4-Chloro-7-methoxy-2,3-dihydro-1H-inden-1-one: Contains a chlorine atom instead of bromine at the 4-position.

Uniqueness

4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one is unique due to the presence of both bromine and methoxy substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-bromo-7-methoxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c1-13-9-5-3-7(11)6-2-4-8(12)10(6)9/h3,5H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJDMKCLDADYDRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Br)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90278998
Record name 4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90278998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5411-61-0
Record name 5411-61-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10995
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Record name 4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90278998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-7-methoxy-1-indanone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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